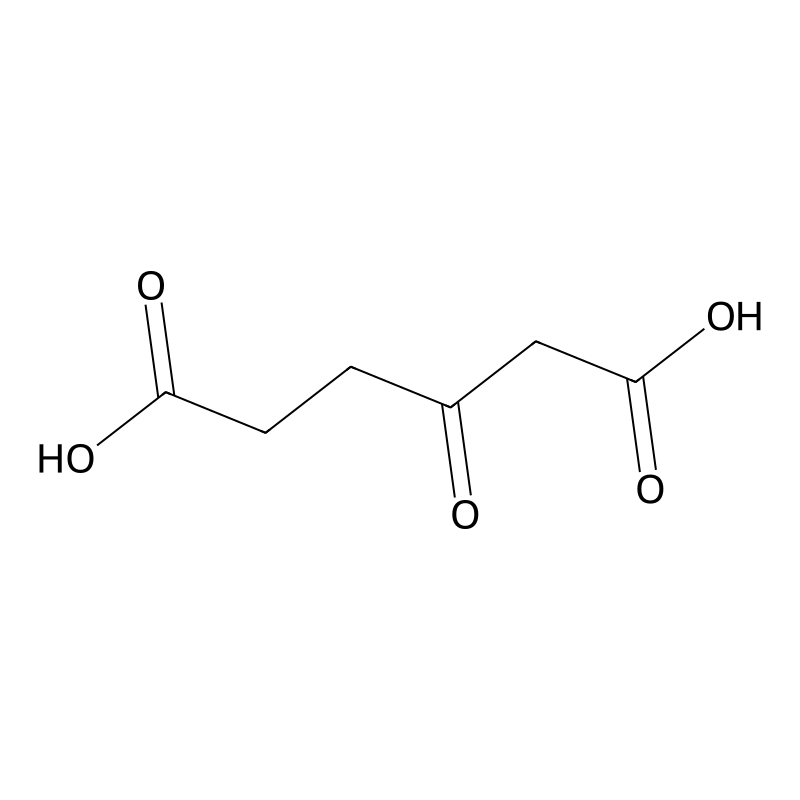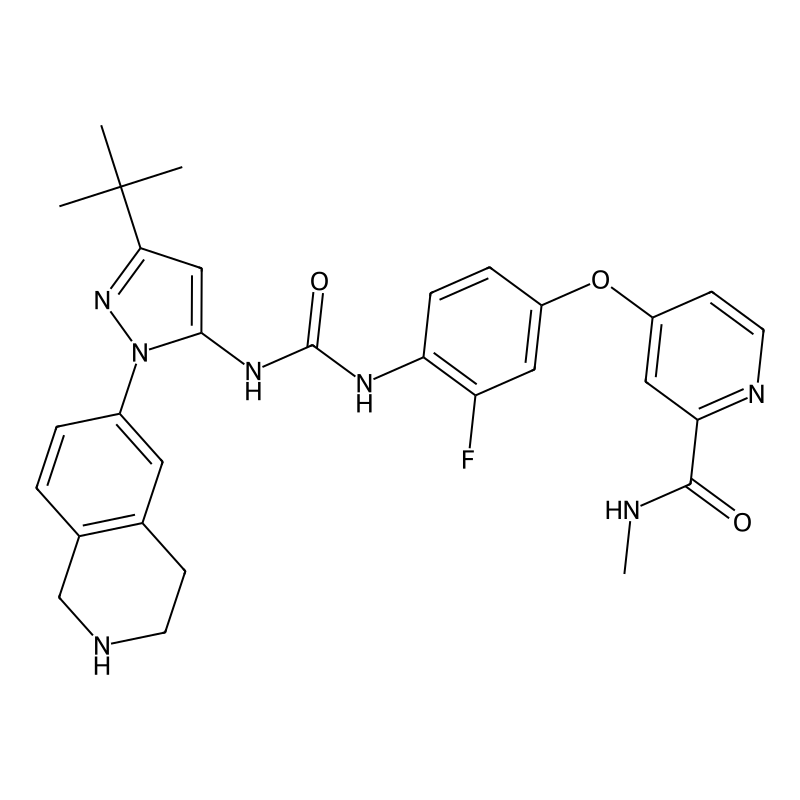2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2...](/img/structure-2d/800/S3122313.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Search of Scientific Databases: Searches in scientific databases like National Institutes of Health (NIH) PubChem and European Bioinformatics Institute (EBI) ChEMBL did not yield any results for this specific compound.
- Literature Review: A cursory review of scientific literature also yielded no recent publications mentioning this compound.
Further Investigation:
Given the lack of information, it is possible that 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide is a novel compound or one that has not yet been extensively studied.
- Patent Search: A patent search might reveal if this compound has been patented for a specific therapeutic use or as a research tool.
- Contacting Research Institutions: Researchers working in the field of medicinal chemistry or drug discovery might be familiar with this compound or similar analogs.
The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule characterized by its unique structural features, which include a benzodiazole moiety, a piperidine ring, and an ethoxyphenyl acetamide group. Its molecular formula is and it has a molecular weight of approximately 366.46 g/mol. This compound is notable for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Preliminary studies suggest that compounds similar to 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide exhibit significant biological activities, including:
- Antidepressant Effects: Analogous compounds have shown promise in modulating neurotransmitter levels, potentially offering antidepressant effects.
- Anticancer Properties: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Activity: The presence of the benzodiazole moiety is associated with various antimicrobial properties.
The synthesis of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves several steps:
- Formation of the Benzodiazole Ring: This can be achieved through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
- Piperidine Ring Attachment: The benzodiazole derivative can be reacted with piperidine under basic conditions to form the piperidinyl derivative.
- Acetamide Formation: Finally, the ethoxyphenyl group is introduced via acylation with an appropriate acetic acid derivative.
This compound has potential applications in various fields:
- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting mental health disorders or cancers.
- Research Tool: It may serve as a reference compound in biological assays to evaluate similar structures.
Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as receptors or enzymes. These studies are crucial for understanding its mechanism of action and potential side effects. Techniques such as:
- Molecular Docking: Used to predict how the compound interacts with target proteins.
- In vitro Binding Assays: To measure the affinity of the compound for various receptors.
Several compounds share structural similarities with 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide, highlighting its uniqueness in terms of specific functional groups or biological activities. Below is a comparison with selected similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]ethanone | Lacks ethoxy group | Potential neuroprotective effects | |
| 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-(2-methylphenyl)acetamide | Contains oxazole ring | Antimicrobial properties | |
| 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetamide | Benzimidazole instead of benzodiazole | Anticancer activity |
This table illustrates that while these compounds share some structural features, variations in functional groups lead to different biological activities and potential applications. The unique combination of benzodiazole and ethoxyphenyl groups in 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide may confer distinct pharmacological properties worthy of further exploration.








